Thiopyrophosphoric acid, tetramethyl ester

Pesticide Quality Control Regulatory Compliance GC-MS Analysis

Thiopyrophosphoric acid, tetramethyl ester (CAS 18764-12-0, molecular formula C₄H₁₂O₆P₂S, molecular weight 250.15 g/mol) is a symmetrical tetraalkyl monothiopyrophosphate featuring a P–O–P bridge and a single P=S thiono group. The compound is commercially available as an analytical reference standard, typically at purities ≥95%, and is supplied as a clear, colorless oil with a density of approximately 1.37–1.40 g/cm³ and a boiling point around 118–120 °C at 2 Torr.

Molecular Formula C₄H₁₂O₆P₂S
Molecular Weight 250.15
CAS No. 18764-12-0
Cat. No. B1142812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiopyrophosphoric acid, tetramethyl ester
CAS18764-12-0
SynonymsMethyl Thiopyrophosphate ((MeO)2OPOPS(OMe)2)_x000B_Thiopyrophosphoric Acid ((HO)2(O)POP(S)(OH)2) Tetramethyl Ester
Molecular FormulaC₄H₁₂O₆P₂S
Molecular Weight250.15
Structural Identifiers
SMILESCOP(=O)(OC)OP(=S)(OC)OC
InChIInChI=1S/C4H12O6P2S/c1-6-11(5,7-2)10-12(13,8-3)9-4/h1-4H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetramethyl Thiopyrophosphate (CAS 18764-12-0): Core Identity and Research-Grade Procurement Profile


Thiopyrophosphoric acid, tetramethyl ester (CAS 18764-12-0, molecular formula C₄H₁₂O₆P₂S, molecular weight 250.15 g/mol) is a symmetrical tetraalkyl monothiopyrophosphate featuring a P–O–P bridge and a single P=S thiono group [1]. The compound is commercially available as an analytical reference standard, typically at purities ≥95%, and is supplied as a clear, colorless oil with a density of approximately 1.37–1.40 g/cm³ and a boiling point around 118–120 °C at 2 Torr . Its structural analogs include tetraethyl thiopyrophosphate (sulfotep, CAS 3689-24-5), tetrapropyl thiopyrophosphate (aspon, CAS 3244-90-4), and the oxygen-bridged tetraethyl pyrophosphate (TEPP, CAS 107-49-3). The compound is recognized as Malathion Impurity 15 and an impurity in fenitrothion technical material, underscoring its importance in pesticide quality control .

Why Generic Substitution Fails for Tetramethyl Thiopyrophosphate: Isomeric, Stability, and Regulatory Distinctions


Tetramethyl thiopyrophosphate cannot be interchanged with other tetraalkyl thiopyrophosphates or pyrophosphate esters because critical physicochemical, regulatory, and application-specific differences directly impact experimental outcomes and compliance. The compound exists exclusively as the thiono (P=S) isomer, whereas close analogs like tetraethyl thiopyrophosphate (sulfotep) are dithiopyrophosphates containing two P=S groups [1]. This structural difference alters electron density, hydrolysis kinetics, and biological activity profiles. Furthermore, tetramethyl thiopyrophosphate exhibits pronounced sensitivity to trace acids, bases, and inorganic salts above 70 °C, rendering purification exceptionally difficult and creating batch-to-batch variability absent in more stable alternatives [1]. Finally, its unique role as a regulated impurity in organophosphorus insecticides (e.g., fenitrothion, malathion) under Chinese national standard GB/T 41276-2022 and its emergence as a storage-derived impurity in fenitrothion formulations (1.17% after 28 days at 54 °C) make it indispensable for pesticide quality control, whereas other analogs lack this specific regulatory footprint [2][3].

Quantitative Evidence Guide: Verifiable Differentiation of Tetramethyl Thiopyrophosphate vs. Structural Analogs


Regulatory Residue Limits in Organophosphorus Pesticides Under GB/T 41276-2022

Chinese national standard GB/T 41276-2022 sets quantitative allowable limits for O,O,O',O'-tetramethylthiopyrophosphate as an impurity in organophosphorus insecticide products. For technical-grade (original drug) material, the allowed content is ≤0.3%; for formulated preparations, ≤0.1%; and the method quantitation limit is 1.8 mg/kg [1]. In contrast, no analogous quantitative impurity limits are specified for tetraethyl thiopyrophosphate (sulfotep) or tetraethyl pyrophosphate (TEPP) in this standard, establishing tetramethyl thiopyrophosphate as the designated marker for thiopyrophosphate contamination in Chinese pesticide registrations.

Pesticide Quality Control Regulatory Compliance GC-MS Analysis

Quantitative Impurity Formation in Fenitrothion During Accelerated Storage

In a 2020 study evaluating fenitrothion 50% EC formulation stability under accelerated storage conditions (54 °C for 28 days), tetramethyl pyrophosphorothioate (TMP) was quantified as a degradation impurity. Before storage, TMP was undetected (UND); after 28 days at 54 °C, TMP content increased to 1.17% [1]. Under identical conditions, malathion 57% EC formulations generated impurities such as isomalathion (2.89%) and other thiophosphates, but did not produce detectable levels of tetramethyl pyrophosphorothioate. This confirms that tetramethyl pyrophosphorothioate is a formulation-specific and storage-induced impurity relevant primarily to fenitrothion products.

Pesticide Stability Impurity Profiling Formulation Degradation

Exclusive Formation of the Thiono Isomer in Tetraalkyl Thiopyrophosphate Synthesis

McIvor et al. (1956) reported that all synthetic routes investigated for tetraalkyl thiopyrophosphates yield exclusively the thiono isomer (P=S), with no evidence for the corresponding P–S–P bridged isomer [1]. This stands in contrast to some related organophosphorus classes where isomeric mixtures can occur. For procurement decisions, this ensures that the tetramethyl thiopyrophosphate obtained possesses a single, well-defined structure, eliminating the complexity of isomeric impurity profiles that plague some alternative thiophosphate reagents.

Organophosphorus Synthesis Isomerism Structure-Activity Relationship

Purification Challenges Due to Acute Sensitivity to Acids, Bases, and Salts

McIvor et al. (1956) explicitly note that purification of tetraalkyl thiopyrophosphates, including the tetramethyl ester, proved exceedingly difficult because these compounds are sensitive to traces of acids or bases, and probably to inorganic salts at temperatures above 70 °C [1]. This instability is not equally shared by all analogs; for instance, tetraethyl pyrophosphate (TEPP) hydrolyzes rapidly in water but is not reported to suffer from the same extreme sensitivity to salts during purification. Consequently, tetramethyl thiopyrophosphate demands specialized handling, inert storage conditions, and careful purification protocols.

Chemical Stability Purification Methods Storage Conditions

Hydrolytic Half-Life of the Symmetrical Monothiopyrophosphate Salt Derived from Tetramethyl Ester

The tetramethyl ester serves as a precursor to the symmetrical monothiopyrophosphate tetraanion. Loewus and Eckstein (1983) dealkylated the tetramethyl ester and isolated the lithium salt. Hydrolysis studies at 25 °C revealed a half-life of 4.23 h at pH 10.05 and 0.92 h at pH 9.00 for the lithium salt [1]. These values are directly linked to the tetramethyl-protected precursor, as the salt is not commercially available. For comparison, tetraethyl pyrophosphate (TEPP) exhibits a half-life of approximately 6.8–7 h at pH 7 and 25 °C [2]. Thus, the thiopyrophosphate salt hydrolyzes significantly faster than its oxygen-bridged analog under comparable conditions, a difference that may be exploited in time-sensitive biochemical experiments.

Hydrolysis Kinetics Phosphate Biochemistry Synthetic Intermediates

Recommended Application Scenarios for Tetramethyl Thiopyrophosphate Based on Verified Evidence


Certified Reference Standard for Chinese Pesticide Impurity Testing (GB/T 41276-2022 Compliance)

Procure tetramethyl thiopyrophosphate as a certified reference standard (≥95% purity) to calibrate GC-MS or HPLC methods for quantifying thiopyrophosphate impurities in organophosphorus insecticide products. This application is mandated by Chinese national standard GB/T 41276-2022, which sets maximum allowable limits of ≤0.3% in original drug and ≤0.1% in preparations [1]. Laboratories performing pesticide registration or quality control in China must use this specific analyte; substitution with tetraethyl thiopyrophosphate (sulfotep) or other analogs will result in non-compliance. The standard also specifies a method quantitation limit of 1.8 mg/kg, enabling sensitive detection.

Stability-Indicating Impurity Marker for Fenitrothion Formulations

Use tetramethyl thiopyrophosphate as an analytical standard to monitor the degradation of fenitrothion 50% EC formulations under storage. Accelerated aging studies (54 °C for 28 days) show that this impurity increases from undetectable levels to 1.17% [2]. Other thiopyrophosphate analogs are not formed in this matrix, making the tetramethyl ester a specific marker for fenitrothion degradation. Procurement of the pure compound enables accurate quantification and shelf-life determination for fenitrothion-based products.

Precursor for Synthesis of Symmetrical Monothiopyrophosphate Salts for Hydrolysis Kinetics Studies

Employ the tetramethyl ester as a protected precursor for the synthesis of the symmetrical monothiopyrophosphate tetraanion. Dealkylation with trimethylsilyl iodide followed by lithium hydroxide treatment yields the lithium salt, which exhibits a hydrolysis half-life of 4.23 h at pH 10.05 and 0.92 h at pH 9.00 (25 °C) [3]. This kinetically distinct hydrolysis profile (faster than TEPP's 6.8–7 h half-life) makes the salt valuable for studying phosphate transfer mechanisms or for use as a time-limited phosphoryl donor in enzymatic assays.

Isomerically Pure Thiono Thiopyrophosphate for Structure-Activity Relationship (SAR) Studies

Acquire tetramethyl thiopyrophosphate for SAR investigations of organophosphorus acetylcholinesterase inhibitors. The compound is synthesized exclusively as the thiono (P=S) isomer, with no evidence of P–S–P bridging isomers [4]. This structural uniformity contrasts with certain related thiophosphate esters that may contain isomeric mixtures. Researchers can confidently attribute observed biological effects to the well-defined thiono structure, facilitating the design of analogs with tailored electronic and steric properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thiopyrophosphoric acid, tetramethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.